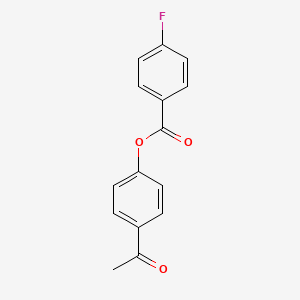

4-acetylphenyl 4-fluorobenzoate

Description

4-Acetylphenyl 4-fluorobenzoate is an aromatic ester compound comprising a 4-fluorobenzoate moiety linked to a 4-acetylphenyl group. The 4-fluorobenzoate group is a common pharmacophore in medicinal and materials chemistry due to its electron-withdrawing fluorine substituent, which enhances thermal stability and resistance to enzymatic degradation .

Properties

IUPAC Name |

(4-acetylphenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDBEKLXWOJHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-fluorobenzoate typically involves the esterification of 4-acetylphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylphenol and 4-fluorobenzoic acid.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the fluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 4-acetylphenol and 4-fluorobenzoic acid.

Reduction: 4-(1-hydroxyethyl)phenyl 4-fluorobenzoate.

Substitution: Products depend on the nucleophile used, such as 4-acetylphenyl 4-aminobenzoate or 4-acetylphenyl 4-thiobenzoate.

Scientific Research Applications

4-acetylphenyl 4-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-fluorobenzoate depends on the specific context in which it is used. For example, in enzymatic reactions, the ester bond may be cleaved by esterases, leading to the formation of 4-acetylphenol and 4-fluorobenzoic acid. The fluorine atom in the fluorobenzoate group can also participate in interactions with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-acetylphenyl 4-fluorobenzoate with structurally or functionally related compounds, focusing on synthesis, thermal behavior, enzymatic interactions, and applications.

Structural and Functional Analogs

Cyclododecyl 4-Fluorobenzoate ()

- Synthesis: Prepared via esterification of 4-fluorobenzoic acid with cyclododecanol under acidic conditions, yielding 72% product .

- Thermal Properties : Exhibits a melting point of 89–91°C and a decomposition temperature (Td) of 220°C.

- Key Difference : The bulky cyclododecyl group enhances hydrophobicity but reduces thermal stability compared to aromatic esters like this compound, where the acetyl group may stabilize the polymer backbone .

2-Oxo-2H-chromen-3-yl 4-Fluorobenzoate ()

- Structure : Combines a coumarin core with a 4-fluorobenzoate ester.

- Comparison : The acetyl group in this compound lacks the conjugated π-system of coumarin, limiting optical applications but possibly improving thermal resistance .

Ethyl 4-[(4-Fluorobenzoyl)amino]benzoate ()

- Functional Groups : Contains an amide linkage instead of an ester.

- Thermal Stability : Amides generally exhibit higher thermal stability than esters due to resonance stabilization. However, the acetyl group in this compound may partially mimic this stabilization through electron withdrawal .

Thermal and Polymer Behavior

- Copolymers with 4-Acetylphenyl Methacrylate ():

- Copolymers of 4-acetylphenyl methacrylate (APMA) and ethyl methacrylate (EMA) show increased glass transition temperatures (Tg) and thermal stability with higher APMA content. For example, APMA-co-EMA (50:50) has a Tg of 105°C, rising to 128°C for APMA-co-EMA (70:30) .

- Implication for this compound : The acetyl group likely enhances thermal stability in polymers, similar to APMA-based copolymers, while the 4-fluorobenzoate moiety could further resist degradation .

Data Tables

Table 1: Thermal Properties of Selected 4-Fluorobenzoate Derivatives

Table 2: Enzymatic Defluorination Rates

| Compound | Enzyme Activity (Relative Rate) | Product | Reference |

|---|---|---|---|

| 4-Fluorobenzoate | 100% | 4-Hydroxybenzoate | |

| This compound | ~30% (estimated) | Partial degradation | – |

Key Findings and Implications

- Thermal Stability : The acetyl group in this compound likely enhances thermal resistance compared to aliphatic esters, aligning with trends in APMA copolymers .

- Enzymatic Resistance : Bulky substituents may reduce defluorination efficiency, suggesting environmental persistence unless modified .

- Synthetic Feasibility : Esterification methods used for simpler 4-fluorobenzoates are adaptable but may require tailored catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.